molecular formula C10H11NO3 B1601094 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 58781-08-1

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B1601094
CAS No.: 58781-08-1
M. Wt: 193.2 g/mol
InChI Key: XXPUUIQPWKBEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS 58781-08-1) is a versatile hexahydroquinoline derivative with the molecular formula C10H11NO3 and a molecular weight of 193.20 g·mol⁻¹ . This compound serves as a valuable chemical intermediate and scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of more complex polyheterocyclic systems . The core 4-oxo-quinoline-3-carboxylic acid structure is a privileged motif in pharmaceuticals, notably forming the backbone of successful synthetic anti-infectious agents like fluoroquinolone antibiotics . Research indicates that derivatives based on this scaffold can be designed and synthesized to explore new compounds with potential antibacterial activity, primarily against Gram-positive bacterial strains such as S. aureus and B. subtilis . The compound should be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPUUIQPWKBEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484973
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58781-08-1
Record name 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves a multi-component condensation reaction, often under one-pot conditions, combining:

  • A cyclic 1,3-diketone or cyclohexanedione derivative,
  • An aldehyde,
  • A β-ketoester or equivalent,
  • Ammonium acetate as the nitrogen source.

This approach exploits the Hantzsch-type synthesis, which is well-established for dihydropyridine and hexahydroquinoline derivatives.

Representative Preparation Method

A detailed synthesis example is provided from a study on a closely related compound, 4-(thien-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethoxycarbonylphenylmethylester, which shares the core hexahydroquinoline-3-carboxylic acid structure. The method is adaptable to the parent acid compound with appropriate substituent modifications.

Procedure:

  • Reactants:

    • Thiophene-2-carbaldehyde (or corresponding aldehyde for the target compound)
    • 3-Oxobutyric acid (or β-ketoester analog)
    • Cyclohexane-1,3-dione
    • Ammonium acetate
    • Ethanol as solvent
    • Acetic acid as catalyst (few drops)
  • Conditions:

    • Stir aldehyde, 3-oxobutyric acid, and ammonium acetate in ethanol at room temperature for 10 minutes.
    • Add cyclohexane-1,3-dione and acetic acid.
    • Stir the reaction mixture overnight at room temperature.
  • Isolation:

    • The precipitate formed is filtered and washed with 50% ethanol.
    • Crystallization from ethanol yields the target compound.
  • Yield: Approximately 55% isolated yield.

Reaction Scheme Summary

Step Reactants Conditions Outcome
1 Aldehyde + 3-oxobutyric acid + ammonium acetate Stir in ethanol, room temp, 10 min Initial mixture formation
2 Add cyclohexane-1,3-dione + acetic acid Stir overnight, room temp Cyclization to hexahydroquinoline derivative
3 Filtration and washing Ethanol wash Isolation of crude product
4 Crystallization Ethanol Pure compound obtained

Mechanistic Insights

The reaction proceeds via a multi-component condensation involving:

  • Formation of an enamine intermediate from ammonium acetate and the β-ketoester or 3-oxobutyric acid,
  • Knoevenagel condensation of the aldehyde with cyclohexane-1,3-dione,
  • Subsequent Michael addition and cyclization steps,
  • Final tautomerization to yield the hexahydroquinoline ring system with the keto and carboxylic acid functionalities.

Analytical and Structural Confirmation

The synthesized compound is characterized by:

  • Melting point: Typically in the range 494–496 K for derivatives.
  • NMR Spectroscopy: Signals corresponding to methyl, methylene, and aromatic protons consistent with the hexahydroquinoline structure.
  • Mass Spectrometry: Molecular ion peak confirming molecular weight.
  • X-ray Crystallography: Confirms the bicyclic structure, ring conformations (flattened boat for the 1,4-dihydropyridine ring and envelope for the cyclohexenone ring), and hydrogen bonding patterns in the crystal lattice.

Data Table of Key Experimental Details (Example from Derivative Synthesis)

Parameter Value
Chemical formula C25H25NO5S (example derivative)
Molecular weight (g/mol) 451.52
Solvent Ethanol
Reaction temperature Room temperature
Reaction time Overnight (approx. 12–16 h)
Yield (%) 55.4
Melting point (K) 494–496
Characterization techniques NMR, LC-MS, X-ray Crystallography

Alternative Preparation Approaches

While the above method is the most common, variations include:

  • Using different β-ketoesters or diketones to modify substituents,
  • Employing reflux conditions for faster reaction rates,
  • Catalyzing with acids or bases to improve yields,
  • Solvent-free or microwave-assisted synthesis for green chemistry approaches.

Summary of Preparation Methods

Method Type Key Features Advantages Disadvantages
One-pot multi-component condensation Combines all reactants in one step Simple, efficient, moderate yield May require long reaction time
Acid-catalyzed reflux Uses acid catalyst under reflux Faster reaction, higher yield Possible side reactions
Solvent-free/microwave-assisted Green chemistry approach Reduced solvent use, rapid Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinolines, tetrahydroquinolines, and various functionalized derivatives .

Scientific Research Applications

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of 4-oxo-hexahydroquinoline derivatives vary significantly based on substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name Substituents Key Activities Potency/Data Reference
4-(2-Chloro-phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester 2-Cl-phenyl, ethyl ester Antimicrobial (Gram-negative > Gram-positive), PLA2 inhibition, anti-hemolytic Reduces P. aeruginosa viability by 50% at 25 mg; 43% inhibition of venom-induced hemolysis at 125 mg
Ethyl 4-(biphenyl-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Biphenyl-4-yl, ethyl ester Cardiomyogenic (potential cardiovascular applications) Synthesized in 87–88% yield; no cytotoxicity data
Methyl 4-(3-methoxyphenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-MeO-phenyl, methyl ester Research chemical (unspecified bioactivity) CAS 368435-20-5; limited data
Z1–Z4 (5-oxo-hexahydroquinoline derivatives) Varied aryl/pyridinyl groups Anti-Toxoplasma gondii IC50 values: 12–28 µM; molecular docking shows affinity for T. gondii enzymes
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Non-hydrogenated quinoline core Antibiotic precursor (e.g., quinolone derivatives) Molecular weight: 189.17; used in synthesis of fluoroquinolones

Key Observations:

Substituent Impact on Bioactivity: Chlorophenyl groups enhance antimicrobial and anti-venom activities, as seen in the 2-Cl-phenyl derivative . Biphenyl groups may shift activity toward cardiovascular targets, though detailed pharmacological data are lacking . Pyridinyl or methoxy groups (e.g., Z1–Z4) improve anti-parasitic activity, likely due to enhanced enzyme binding .

Ester vs. Carboxylic Acid Moieties :

  • Ethyl/methyl esters improve bioavailability compared to free carboxylic acids. For example, the ethyl ester derivative shows broad-spectrum antimicrobial activity, while the carboxylic acid form (CAS 58781-08-1) is primarily a synthetic intermediate .

Gram-Negative Selectivity: The 2-Cl-phenyl derivative’s superior activity against Gram-negative bacteria (e.g., P. aeruginosa) correlates with its ability to disrupt outer membrane integrity, a trait less pronounced in Gram-positive-targeting analogs .

Research Findings and Data Tables

Table 2: Antimicrobial Activity of 4-(2-Chloro-phenyl) Derivative vs. Controls

Organism MIC (mg/mL) Zone of Inhibition (mm) Reference
Pseudomonas aeruginosa 25 12.1 (at 25 mg)
Staphylococcus aureus 50 9.6 (at 50 mg)
Positive Control (Ciprofloxacin) 0.5 18.0

Table 3: Anti-Venom Activity of 4-(2-Chloro-phenyl) Derivative

Dose (mg) % Inhibition of Hemolysis (vs. Venom Control) PLA2 Inhibition Halo (mm)
125 57% 11.0
50 43% 13.7
Venom Control - 16.0

Biological Activity

4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid (CAS No. 58781-08-1) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antibacterial activity and structure-activity relationships.

  • Molecular Formula : C10_{10}H11_{11}NO3_3
  • Molecular Weight : 193.20 g/mol
  • Boiling Point : Not specified
  • Log P (Octanol-Water Partition Coefficient) : Ranges from 0.34 to 2.28 depending on the calculation method used .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of antimicrobial effects.

Antibacterial Activity

A study focused on derivatives of quinoline compounds highlighted the antibacterial properties of substituted 4-oxoquinoline derivatives. The findings suggested that modifications at specific positions on the quinoline ring could enhance antibacterial efficacy. For instance:

  • C-7 Substituents : The presence of a 2-aminoethylthio group significantly improved in vitro antibacterial activity compared to other substituents like alkylthio and arylthio groups .

The most potent compound identified was a derivative with multiple fluorine substitutions, demonstrating the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • C-5 Variants : The order of increasing antibacterial activity was found to be OH < F < H < NH2_2. This indicates that the introduction of electron-withdrawing or donating groups can significantly influence the activity of the compound .

Case Studies

  • Synthesis and Testing of Derivatives :
    A series of experiments synthesized various derivatives of this compound to evaluate their antibacterial potency. The results demonstrated that specific substitutions could lead to enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Comparative Analysis :
    In comparative studies with other known antibacterial agents, certain derivatives showed lower Minimum Inhibitory Concentrations (MICs), suggesting they could be viable candidates for further development as antibiotics.

Data Summary Table

CompoundStructureActivityMIC (µg/mL)Notes
Base CompoundC10_{10}H11_{11}NO3_3Moderate32Initial testing
Fluoro DerivativeC10_{10}H8_{8}F2_2N2_2O3_3High8Most active
Aminoethylthio DerivativeC12_{12}H15_{15}N2_2O3_3SVery High4Best performer

Q & A

Q. What are the established synthetic routes for 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives?

The Hantzsch reaction is a foundational method for synthesizing polyhydroquinoline derivatives. This multicomponent reaction typically involves aldehydes, β-ketoesters, and ammonia under reflux conditions. For example, ethyl esters of hexahydroquinoline derivatives are synthesized by cyclizing substituted β-ketoesters with aldehydes and ammonium acetate in ethanol . Optimization of solvent (e.g., ethanol vs. acetic acid) and catalyst (e.g., montmorillonite K10) can improve yields up to 85% .

Q. How are spectroscopic and crystallographic techniques used to confirm the structure of hexahydroquinoline derivatives?

X-ray crystallography is critical for confirming stereochemistry and ring conformation. For instance, single-crystal analysis of methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate revealed a boat conformation in the dihydropyridine ring and planar geometry in the carboxylate group, validated by bond angles (e.g., C1–N–C9 = 122.9°) and torsion angles . IR and NMR (¹H/¹³C) are used to verify functional groups, such as carbonyl stretches at ~1700 cm⁻¹ and methoxy proton signals at δ 3.8 ppm .

Q. What biological activities are associated with hexahydroquinoline-3-carboxylic acid derivatives?

These compounds exhibit calcium channel modulation, antimicrobial activity, and antioxidant properties. For example, ethyl ester derivatives showed inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) in agar diffusion assays . The 4-oxo group and aromatic substituents (e.g., 4-methoxyphenyl) are critical for bioactivity .

Q. What safety protocols are recommended for handling hexahydroquinoline derivatives in the lab?

Use PPE (gloves, goggles) and ensure ventilation to avoid inhalation of vapors. Store compounds in dry, airtight containers at 15–25°C to prevent degradation. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to enhance enantiomeric purity in hexahydroquinoline derivatives?

Chiral auxiliaries (e.g., L-proline) or asymmetric catalysis (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity during cyclization. For example, a study achieved 92% enantiomeric excess (ee) using a cinchona alkaloid catalyst in a Hantzsch-type reaction . Reaction monitoring via chiral HPLC (e.g., Chiralpak IA column) is essential for purity validation.

Q. What computational approaches are used to predict structure-activity relationships (SAR) in these compounds?

Molecular docking (e.g., AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) models correlate substituent effects with bioactivity. For instance, methyl groups at the 2-position enhance antibacterial potency by improving hydrophobic interactions with E. coli DNA gyrase (binding energy = −9.2 kcal/mol) . Density Functional Theory (DFT) calculations further optimize electron-withdrawing groups for redox activity .

Q. How do environmental factors influence the stability of 4-oxo-hexahydroquinoline derivatives?

Accelerated stability studies (40°C/75% RH for 6 months) show that derivatives with electron-donating substituents (e.g., methoxy) degrade <5%, while nitro-substituted analogs degrade up to 15% due to photolytic cleavage of the C–NO₂ bond . LC-MS analysis identifies primary degradation products, such as quinoline-3-carboxylic acid .

Q. What strategies resolve contradictions in reported biological data for these compounds?

Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and cytotoxicity controls (e.g., HEK293 cell viability assays) are recommended to validate activity .

Q. How do crystallographic data inform drug design for hexahydroquinoline-based therapeutics?

Crystal structures reveal intermolecular interactions (e.g., hydrogen bonds between carboxylate O and amide H) that stabilize protein-ligand complexes. For example, methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo derivatives form a π-π stacking interaction with COX-2 (PDB: 5KIR), rationalizing anti-inflammatory activity .

Q. What advanced analytical methods validate the purity of these compounds in pharmacokinetic studies?

UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) achieves detection limits of 0.1 ng/mL for plasma samples. Validation parameters include linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) per ICH guidelines .

Methodological Notes

  • Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in reflux reactions to improve yields .
  • Crystallography : Mount crystals on a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution data .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and normalize results to solvent-only baselines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.